molecular formula C9H19NO3 B13511114 (R)-Methyl 3-amino-4-(tert-butoxy)butanoate

(R)-Methyl 3-amino-4-(tert-butoxy)butanoate

Cat. No.: B13511114
M. Wt: 189.25 g/mol
InChI Key: AIEPJEAXYKPNLL-SSDOTTSWSA-N
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Description

®-Methyl 3-amino-4-(tert-butoxy)butanoate is an organic compound with a specific stereochemistry, indicated by the ®-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-4-(tert-butoxy)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 4-bromobutanoate and ®-3-amino-1-butanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium tert-butoxide is used to deprotonate the amino group, facilitating the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-amino-4-(tert-butoxy)butanoate may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-4-(tert-butoxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Methyl 3-amino-4-(tert-butoxy)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-4-(tert-butoxy)butanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-bromobutanoate: A precursor in the synthesis of ®-Methyl 3-amino-4-(tert-butoxy)butanoate.

    ®-3-amino-1-butanol: Another precursor used in the synthesis.

    tert-Butyl alcohol: Shares the tert-butyl group, which influences its reactivity and properties.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

methyl (3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]butanoate

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-6-7(10)5-8(11)12-4/h7H,5-6,10H2,1-4H3/t7-/m1/s1

InChI Key

AIEPJEAXYKPNLL-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC[C@@H](CC(=O)OC)N

Canonical SMILES

CC(C)(C)OCC(CC(=O)OC)N

Origin of Product

United States

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